molecular formula C13H25Br2NO B6137201 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide

8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide

Cat. No. B6137201
M. Wt: 371.15 g/mol
InChI Key: QWHRUSBQRFYGME-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide, also known as Br-AHBO, is a quaternary ammonium compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide acts as a competitive inhibitor of acetylcholine release by binding to the presynaptic membrane and blocking the release of neurotransmitters. This mechanism of action has been extensively studied and is well understood, making 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide a valuable tool for investigating the complex processes involved in synaptic transmission.
Biochemical and Physiological Effects:
8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of ion channel function, and the alteration of synaptic plasticity. These effects have been studied in a variety of model systems, including in vitro cell cultures and in vivo animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide in lab experiments is its specificity for acetylcholine release, which allows researchers to selectively target this process without affecting other aspects of neuronal function. However, one limitation of using 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide is its relatively short half-life, which can make it difficult to study long-term effects of the compound.

Future Directions

There are many potential future directions for research involving 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide, including the investigation of its effects on other neurotransmitter systems, the development of new synthetic methods for the compound, and the exploration of its potential therapeutic applications. Additionally, new techniques for studying synaptic transmission and neuronal function may provide new insights into the mechanisms underlying the effects of 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide.

Synthesis Methods

The synthesis of 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide involves several steps, including the reaction of 5-bromopentanol with 3-bromomethyl-8-azabicyclo[3.2.1]octane, followed by the addition of hydroxide ions to form the final product. This method has been optimized over the years to improve yields and purity, and it is now a widely used approach for synthesizing 8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide.

Scientific Research Applications

8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide has been used in a variety of scientific research applications, including the study of neurotransmitter release, the investigation of ion channel function, and the characterization of receptor-ligand interactions. This compound has also been used to probe the role of acetylcholine in synaptic transmission and to investigate the mechanisms underlying drug addiction.

properties

IUPAC Name

8-(5-bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrNO.BrH/c1-15(8-4-2-3-7-14)11-5-6-12(15)10-13(16)9-11;/h11-13,16H,2-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHRUSBQRFYGME-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)O)CCCCCBr.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide

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